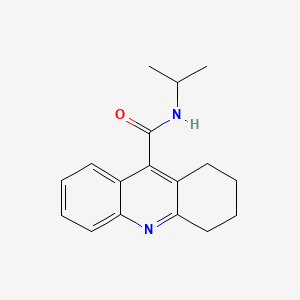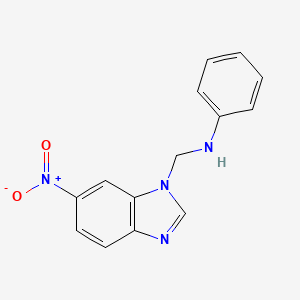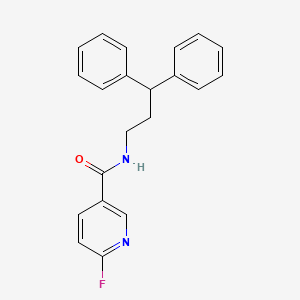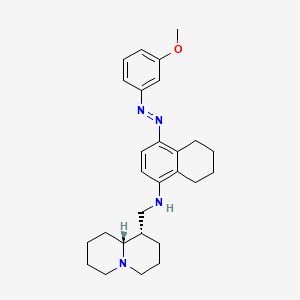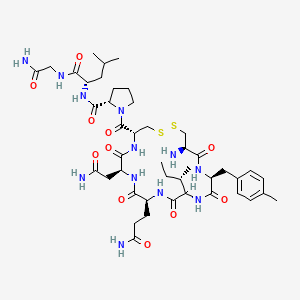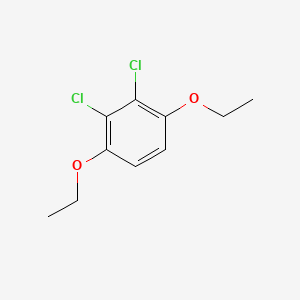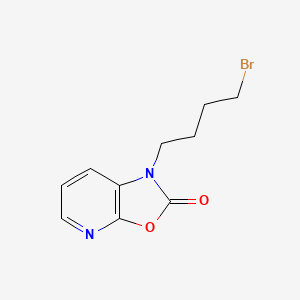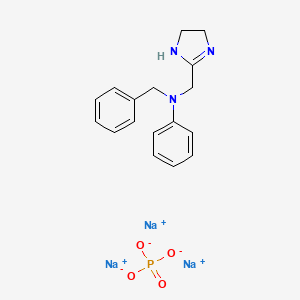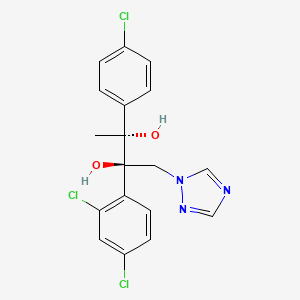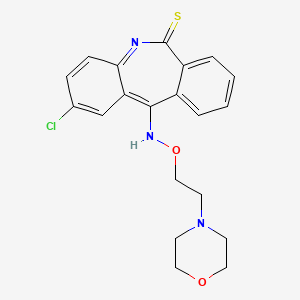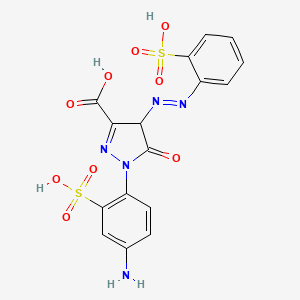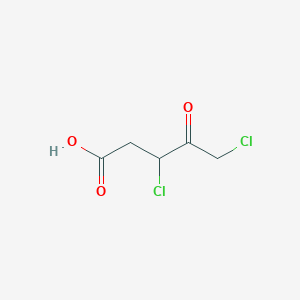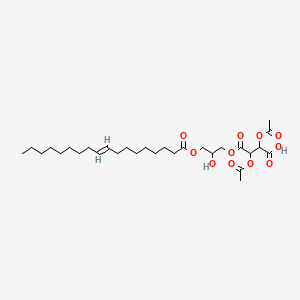
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate typically involves esterification reactions. The process begins with the reaction of butanedioic acid with acetic anhydride to form the bis(acetyloxy) derivative. This intermediate is then reacted with 1,2,3-propanetriol mono-9-octadecenoate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler esters or alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or simpler esters.
Scientific Research Applications
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors, modulating their activity. This compound can also act as a prodrug, releasing active metabolites upon metabolic conversion.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecanoate
- Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-hexadecenoate
Uniqueness
Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol mono-9-octadecenoate is unique due to its specific ester configuration and the presence of the 9-octadecenoate group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
97211-70-6 |
|---|---|
Molecular Formula |
C29H48O11 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
2,3-diacetyloxy-4-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H48O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(33)37-20-24(32)21-38-29(36)27(40-23(3)31)26(28(34)35)39-22(2)30/h11-12,24,26-27,32H,4-10,13-21H2,1-3H3,(H,34,35)/b12-11+ |
InChI Key |
CAQGFMUPEVINCJ-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
